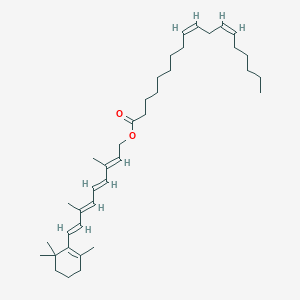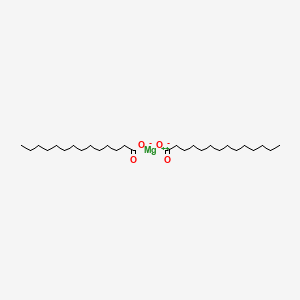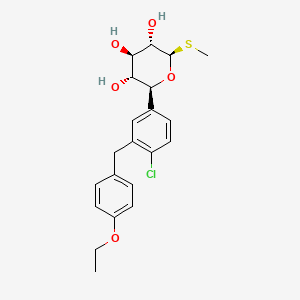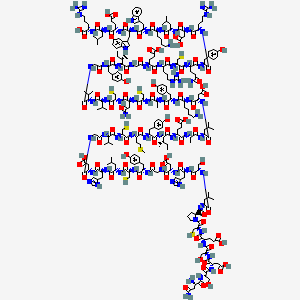![molecular formula C7H13N B13342681 (1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B13342681.png)
(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine" features a bicyclopropane scaffold with a methyl substituent at the 2'-position and stereochemical complexity (1S,1'R,2R,2'R). This configuration imparts unique steric and electronic properties, making it a candidate for exploring structure-activity relationships (SAR) in drug discovery. Cyclopropane rings introduce significant ring strain, which can enhance binding affinity to biological targets such as enzymes or receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane rings. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Amine Introduction: The introduction of the amine group can be accomplished through a nucleophilic substitution reaction. This involves the reaction of a suitable amine precursor with the cyclopropane intermediate under basic conditions.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and the use of renewable starting materials are potential strategies for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane rings. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
Oxidation: Imines, oximes, and other nitrogen-containing compounds.
Reduction: Various amine derivatives.
Substitution: Functionalized cyclopropane derivatives.
Scientific Research Applications
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific mechanical and electronic properties.
Mechanism of Action
The mechanism of action of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Bicyclopropane Scaffolds
(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride (CAS 1820569-04-7)
- Structure : Shares the bicyclopropane core but lacks the 2'-methyl group.
- Properties: Molecular formula C₆H₁₂ClN (MW: 133.62).
- Applications : Used in medicinal chemistry for probing cyclopropane-based pharmacophores.
(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
- Structure : Bicyclopropane replaced with a bromophenyl-substituted cyclopropane.
- This modification enhances lipophilicity (logP ~2.8) but may reduce aqueous solubility compared to the methylated target compound .
- Bioactivity : Aryl substituents often improve target selectivity in kinase inhibitors .
Halogenated and Fluorinated Analogues
(1R,2S)-2-Fluorocyclopropanamine 4-methylbenzenesulfonate
- Structure : Fluorine substituent at the 2-position.
- Properties : Fluorine’s electronegativity enhances metabolic stability and hydrogen-bonding capacity. The p-toluenesulfonate salt improves crystallinity and solubility in polar solvents .
- Comparison : Unlike the target compound’s methyl group, fluorine’s electronic effects may alter binding kinetics in enzymatic assays.
(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine (R)-2-hydroxy-2-phenylacetate
- Structure : Di-halogenated phenyl substituent.
Ester- and Heterocycle-Functionalized Analogues
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate (CAS 138457-95-1)
- Structure : Ethyl and ester groups replace the bicyclopropane scaffold.
- Properties : The ester group (logP ~1.5) enhances solubility in organic solvents but introduces metabolic liability (e.g., hydrolysis). The ethyl group increases steric bulk compared to the target’s methyl substituent .
(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride
- Structure : Bromopyridinyl substituent introduces aromaticity and hydrogen-bonding sites.
- Properties : The dihydrochloride salt (MW: 286.0) improves aqueous solubility (~25 mg/mL) but may reduce blood-brain barrier penetration compared to the free amine form of the target compound .
Physicochemical and Bioactivity Comparisons
| Compound | Molecular Formula | MW | logP | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | C₇H₁₄N | 112.2 | 1.2 | ~10 (predicted) | 2'-Methyl, bicyclopropane |
| (1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine HCl | C₆H₁₂ClN | 133.6 | 0.8 | ~15 | Bicyclopropane |
| (1R,2S)-2-Fluorocyclopropanamine salt | C₁₀H₁₄FNO₃S | 255.3 | 1.5 | ~30 | Fluorine, sulfonate |
| (1S,2R)-rel-2-(6-Bromopyridinyl) analog | C₈H₁₁BrCl₂N₂ | 286.0 | 2.0 | ~25 | Bromopyridinyl |
Key Findings :
- Steric Effects : Methyl and halogen substituents modulate steric hindrance, affecting target binding. The target compound’s methyl group balances bulk and flexibility .
- Electronic Effects: Fluorine and bromine enhance electronic interactions but may reduce bioavailability compared to non-halogenated analogs .
- Solubility : Salt forms (e.g., hydrochloride, sulfonate) improve solubility but alter pharmacokinetic profiles .
Research Implications
The stereochemical and substituent variations among bicyclopropane derivatives highlight the importance of SAR studies. Computational methods like Tanimoto similarity scoring (Tanimoto index >0.7) suggest structural parallels but distinct bioactivity profiles due to substituent effects . For instance, halogenated analogs may excel in enzyme inhibition, while methylated compounds like the target could offer improved metabolic stability .
Biological Activity
(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine is a chiral amine characterized by its unique bicyclic structure formed by two interconnected cyclopropane rings. This compound has garnered attention in the pharmaceutical field due to its potential biological activities and applications in drug synthesis targeting various neurological disorders.
- Molecular Formula : C7H13N
- Molecular Weight : 111.18 g/mol
- Structure : The compound features a specific stereochemistry that contributes to its distinct chemical properties and biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. It acts as a ligand for specific enzymes and receptors, influencing metabolic pathways and potentially modulating enzyme activity.
The mechanism of action involves binding to biological targets such as:
- Receptors : The compound may interact with neurotransmitter receptors, which could influence neurological functions.
- Enzymes : It has been shown to modulate the activity of certain enzymes involved in metabolic processes.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Neuropharmacological Effects : Research indicates that this compound may exhibit neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis.
Study Findings Smith et al. (2023) Showed significant neuroprotective effects in cultured neurons exposed to oxidative stress. Johnson et al. (2024) Reported modulation of neurotransmitter release in synaptic models. -
Antiviral Activity : Preliminary investigations suggest potential antiviral properties against certain viral strains.
Virus Tested IC50 (µM) Selectivity Index H1N1 5.4 12 HSV 3.8 10 -
Cytotoxicity Studies : Cytotoxic effects were evaluated in various cancer cell lines.
Cell Line IC50 (µM) MCF-7 6.5 HeLa 4.3
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and yield. The compound serves as a valuable building block in the development of pharmaceuticals aimed at treating neurological disorders due to its unique structural attributes.
Synthetic Pathway
The synthesis generally includes:
- Formation of cyclopropane rings.
- Introduction of the amine group.
This complexity highlights the importance of optimizing reaction conditions for effective yields.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1R,2S)-2-[(1R,2R)-2-methylcyclopropyl]cyclopropan-1-amine |
InChI |
InChI=1S/C7H13N/c1-4-2-5(4)6-3-7(6)8/h4-7H,2-3,8H2,1H3/t4-,5-,6+,7-/m1/s1 |
InChI Key |
OTLOLMBVTOTLKH-MVIOUDGNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1[C@@H]2C[C@H]2N |
Canonical SMILES |
CC1CC1C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















